4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline
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Overview
Description
4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, cyclopropylmethyl, and difluoro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of cyclopropylmethyl and difluoro groups. One common method involves the reaction of 2,6-difluoroaniline with bromine in the presence of a suitable catalyst to introduce the bromine atom. Subsequently, the cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or difluoro groups to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The bromine and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropylmethyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropylbenzamide: Similar in structure but lacks the difluoro groups.
4-Bromo-N-methylbenzylamine: Contains a methyl group instead of the cyclopropylmethyl group.
1-Bromo-3-(cyclopropylmethoxy)benzene: Features a methoxy group instead of the aniline structure
Uniqueness
4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is unique due to the combination of bromine, cyclopropylmethyl, and difluoro groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10BrF2N |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C10H10BrF2N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
InChI Key |
UUQCJUDFRYXBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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